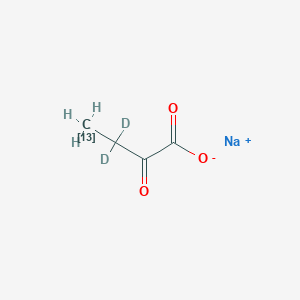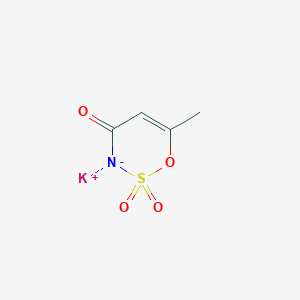
2-甲基-3-羟基丁酸
描述
科学研究应用
2-Methyl-3-hydroxybutyric acid has a wide range of scientific research applications:
作用机制
Target of Action
2-Methyl-3-hydroxybutyric acid, also known as 3-Hydroxy-2-methyl-butanoic acid (HMBA), is a normal urinary metabolite involved in the catabolism of isoleucine . It is also involved in the beta-oxidation of fatty acids and ketogenesis . The primary target of this compound is the enzyme 3-HB dehydrogenase .
Mode of Action
The compound interacts with its target, 3-HB dehydrogenase, which catalyzes the oxidation of 3-HB to acetoacetate (AcAc) . This interaction results in changes in the metabolic pathways involved in the catabolism of isoleucine and the beta-oxidation of fatty acids .
Biochemical Pathways
The compound is involved in the isoleucine catabolism pathway, where it plays a role in the breakdown of isoleucine, an essential amino acid . It is also involved in the beta-oxidation of fatty acids and ketogenesis . In these pathways, the compound is converted into other metabolites, which have various downstream effects.
Result of Action
The action of 2-Methyl-3-hydroxybutyric acid results in the production of various metabolites involved in essential biochemical pathways . When excreted in abnormally high amounts, it is associated with beta-ketothiolase deficiency, a genetic disorder .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-hydroxybutyric acid can be influenced by various environmental factors. For instance, genetic factors such as mutations in the HSD17B10 gene can lead to 2-methyl-3-hydroxybutyric aciduria, a condition characterized by the abnormal metabolism of isoleucine . Other factors, such as diet and overall health status, may also influence the compound’s action.
生化分析
Biochemical Properties
2-Methyl-3-hydroxybutyric acid is involved in the catabolism of the amino acid isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes and proteins during these metabolic processes. For instance, in the disorder 2M3HBA, the enzyme 2-methyl-3-hydroxybutyrl is not working correctly. This enzyme’s job is to break down the amino acid isoleucine and some fats called branched-chain fatty acids .
Cellular Effects
The effects of 2-Methyl-3-hydroxybutyric acid on cells are primarily related to its role in metabolism. It influences cell function by participating in metabolic reactions that provide energy for cellular processes. When present in abnormally high amounts, such as in certain genetic disorders like beta-ketothiolase deficiency, it can lead to cellular dysfunction .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-hydroxybutyric acid primarily involves its participation in metabolic reactions. It is converted into other metabolites through enzymatic reactions, influencing the activity of various enzymes and altering gene expression. For instance, in the disorder 2M3HBA, the enzyme 2-methyl-3-hydroxybutyrl, which breaks down the amino acid isoleucine and some fats, is not working correctly .
Metabolic Pathways
2-Methyl-3-hydroxybutyric acid is involved in the catabolism of the amino acid isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes during these metabolic processes.
Subcellular Localization
The subcellular localization of 2-Methyl-3-hydroxybutyric acid is likely to be in the mitochondria, given its role in metabolic processes such as the catabolism of amino acids and fatty acids
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-hydroxybutyric acid can be synthesized through various chemical routes. One common method involves the microbial production of polyhydroxybutyrate (PHB) by bacteria such as Bacillus cereus and Brachybacterium paraconglomeratum . These bacteria produce PHB under nitrogen-limiting conditions, and the polymer can be extracted and characterized using techniques such as FTIR, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production of 2-Methyl-3-hydroxybutyric acid often involves the use of recombinant Escherichia coli strains engineered to produce high yields of the compound . The production process typically includes fermentation, extraction, and purification steps to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-3-hydroxybutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a versatile compound that can participate in multiple reaction pathways.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methyl-3-hydroxybutyric acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also react with halogens and other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from the reactions of 2-Methyl-3-hydroxybutyric acid depend on the specific reaction conditions. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
2-Methyl-3-hydroxybutyric acid can be compared with other hydroxy fatty acids such as 3-hydroxybutyric acid and 3-hydroxyvaleric acid. While all these compounds share similar structural features, 2-Methyl-3-hydroxybutyric acid is unique due to its specific role in isoleucine catabolism and its involvement in certain metabolic disorders . Other similar compounds include:
3-Hydroxybutyric acid: Involved in ketogenesis and used as an energy source during fasting.
3-Hydroxyvaleric acid: A component of polyhydroxyalkanoates used in bioplastic production.
属性
IUPAC Name |
3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDRERIMPLZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861980 | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
473-86-9 | |
| Record name | 3-Hydroxy-2-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)

